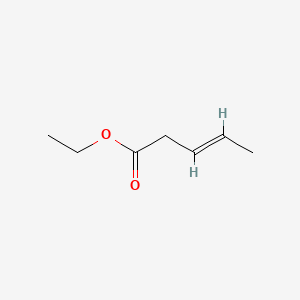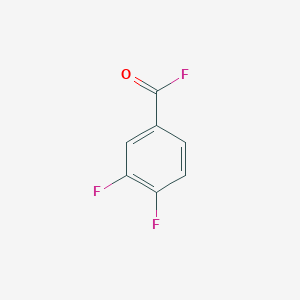
3,4-difluorobenzoyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluorobenzoyl Fluoride is an organic compound with the molecular formula C(_7)H(_3)F(_3)O. It is a fluorinated derivative of benzoyl fluoride, characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzoyl Fluoride can be synthesized through several methods:
-
Direct Fluorination: : One common method involves the direct fluorination of benzoyl fluoride using a fluorinating agent such as elemental fluorine or a fluorine-containing compound like sulfur tetrafluoride. The reaction typically occurs under controlled conditions to prevent over-fluorination and to ensure the selective substitution at the 3 and 4 positions.
-
Halogen Exchange: : Another method involves the halogen exchange reaction where a precursor compound, such as 3,4-dichlorobenzoyl fluoride, is treated with a fluorinating agent like potassium fluoride. This reaction is usually carried out in an aprotic solvent at elevated temperatures to facilitate the exchange of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The process typically includes:
Preparation of Precursor: Synthesis of 3,4-dichlorobenzoyl fluoride or a similar precursor.
Fluorination: Treatment with a fluorinating agent in a continuous flow reactor to ensure consistent product quality.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluorobenzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted benzoyl derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 3,4-difluorobenzoic acid and hydrogen fluoride.
Reduction: The carbonyl group in this compound can be reduced to form 3,4-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ethanolamine, or thiourea in solvents like dimethylformamide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Applications De Recherche Scientifique
3,4-Difluorobenzoyl Fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: The compound is utilized in the synthesis of potential drug candidates, particularly those targeting diseases where fluorinated compounds exhibit enhanced biological activity.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings, where fluorinated compounds provide desirable properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3,4-Difluorobenzoyl Fluoride exerts its effects depends on its specific application:
As a Fluorinating Agent: It introduces fluorine atoms into organic molecules, altering their chemical and physical properties. The fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the resulting compounds.
In Biological Systems: When incorporated into drug molecules, the fluorine atoms can influence the interaction with biological targets, such as enzymes or receptors, by modifying the electronic and steric properties of the molecule.
Comparaison Avec Des Composés Similaires
3,4-Difluorobenzoyl Fluoride can be compared with other fluorinated benzoyl fluorides, such as:
2,4-Difluorobenzoyl Fluoride: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
3,5-Difluorobenzoyl Fluoride: Another isomer with distinct properties and uses.
3,4-Dichlorobenzoyl Fluoride: A chlorinated analog that undergoes different reactions and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various chemical and industrial processes.
Propriétés
Formule moléculaire |
C7H3F3O |
|---|---|
Poids moléculaire |
160.09 g/mol |
Nom IUPAC |
3,4-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H |
Clé InChI |
GWNFKYKVGFEKJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


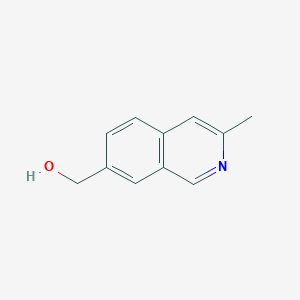
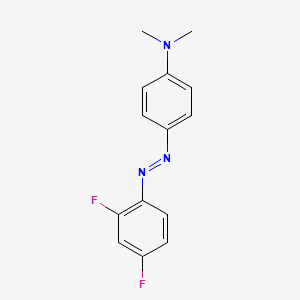
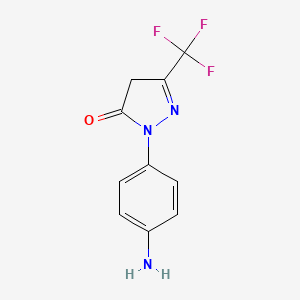
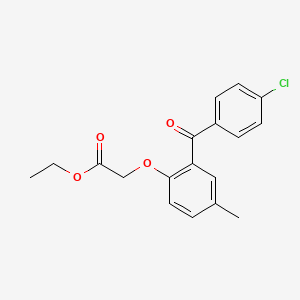
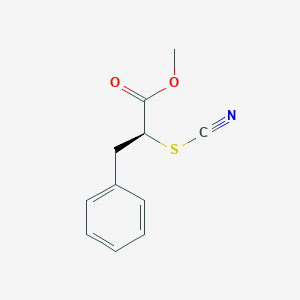
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
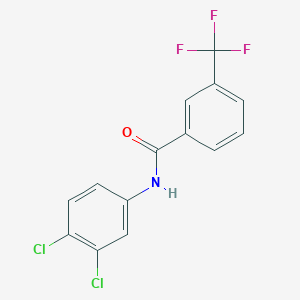
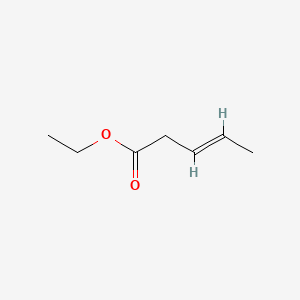

![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
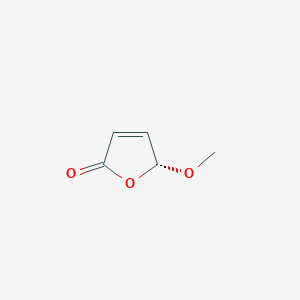
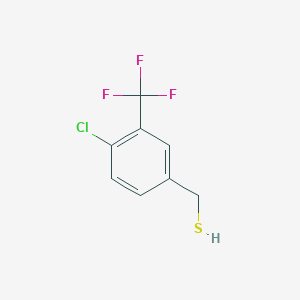
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
